N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide - 890599-41-4

N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide

Catalog Number: EVT-1428619
CAS Number: 890599-41-4
Molecular Formula: C18H18Cl2FN3O3S
Molecular Weight: 446.3g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)-1-[[(7R)-7-(3,4-Dichlorophenyl)-4,7-dihydro-5-methylpyrazolo[1,5]pyrimidin-6-yl]carbonyl]-2-(4-fluorophenyl)pyrrolidine

Compound Description: This compound, also referred to as the IKur compound, is investigated for its potential use in treating arrhythmias, including atrial fibrillation. It exhibits a novel crystalline form with desired flow properties and particle size, suitable for pharmaceutical formulations. []

Relevance: This compound shares a 3,4-dichlorophenyl moiety and a 4-fluorophenyl group with N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide. While the core structures differ (pyrrolidine vs. piperazine), the presence of these two key pharmacophores suggests potential similarities in their binding interactions and pharmacological activity.

2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide

Compound Description: This compound is characterized in terms of its crystal structure, revealing the dihedral angle between the pyrazole and benzene rings. It forms hydrogen-bonded chains in its crystal lattice. []

Relevance: This compound and N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide both feature a 3,4-dichlorophenyl group attached to a nitrogen-containing heterocycle. This structural similarity suggests a possible common starting point in their synthetic routes or potential shared physicochemical properties.

7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (Compound 1)

Compound Description: This compound, along with its derivatives, demonstrates potent inhibitory activity against SARS-CoV-2 and MERS-CoV in vitro. It shows promise as a potential oral antiviral drug candidate for COVID-19 treatment. []

Relevance: This compound shares a dichlorophenyl pharmacophore with N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide. While the chlorine substitution patterns differ (3,4-dichloro vs. 3,5-dichloro), the presence of this motif may contribute to similar hydrophobic interactions or other physicochemical properties.

(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (Compound 1)

Compound Description: This lead compound was initially identified as a potent inhibitor of MCF-7 breast cancer cell growth (GI50 = 30 nM), with 400-fold selectivity over MCF10A (normal breast tissue). Further investigation revealed it to be an activator of the aryl hydrocarbon receptor (AhR) pathway, influencing CYP1A1 and CYP1A2 activity. []

Relevance: This compound and N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide both possess a 3,4-dichlorophenyl moiety and an acetamide group. These common features indicate potential shared chemical properties and may influence their interactions with biological targets.

(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (Compound 6)

Compound Description: This compound displayed potent and selective growth inhibition against the MCF-7 breast cancer cell line (GI50 = 0.127 ± 0.04 μM) with 260-fold selectivity. It represents a lead structure for the development of breast-cancer-specific drugs. []

Relevance: N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide and this compound share a 3,4-dichlorophenyl group as a core element. This structural similarity may suggest common synthetic precursors or potential shared physicochemical properties, despite their different overall structures.

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide (Compound 15)

Compound Description: This compound exhibited strong cytotoxic activity against the MCF7 breast cancer cell line, surpassing the potency of the reference drug doxorubicin. []

Relevance: While structurally distinct from N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide, this compound highlights the exploration of different chemical scaffolds, such as quinoline and acrylamide derivatives, for anticancer activity, particularly against breast cancer.

trans-(dl)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide (U50,488H)

Compound Description: This selective κ-opioid agonist induced hypothermia in mice. Its effects were antagonized by the κ antagonist nor-binaltorphimine but not by acute treatment with the irreversible κ antagonist DIPPA. [, ]

Relevance: This compound and N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide share a 3,4-dichlorophenyl group connected to an acetamide moiety. Despite different overall structures, this shared pharmacophore might contribute to similar binding interactions, particularly with κ-opioid receptors. ,

N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide (BD 1008)

Compound Description: This compound, a σ receptor antagonist, was investigated for its effects on cocaine self-administration in rats. It was found to be inactive across a range of doses that decreased rates of food-maintained responding, indicating its lack of efficacy in modulating cocaine reinforcement in that specific paradigm. [] Additionally, it was studied for its ability to reverse the potentiation of amphetamine-stimulated [3H]dopamine release mediated by trishomocubane analogs acting as sigma(2)-receptor agonists. []

Relevance: The presence of a 3,4-dichlorophenyl moiety in both BD 1008 and N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide suggests a potential commonality in their binding to specific targets, including σ receptors. Although their overall structures differ, this shared pharmacophore could influence their pharmacological profiles and interactions with biological systems. ,

N-(4-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide (SCPI-1)

Compound Description: This small molecule acts as an inhibitor of sterol carrier protein 2 (SCP-2), a protein involved in cholesterol homeostasis. It was found to repress dengue virus (DENV) production in mosquito Aag2 cells, suggesting a role for SCP-2 in viral propagation. []

Relevance: Both SCPI-1 and N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide contain a 3,4-dichlorophenyl group and an acetamide moiety. Despite their differing core structures, these shared features could contribute to similar physicochemical properties and may influence their interactions with biological targets.

2-{(2R)-1-[(3,4-Dichlorophenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-{2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl}acetamide (Compound 11)

Compound Description: This compound exhibits high affinity for the human and rabbit kinin B1 receptor (B1R), acting as a potent nonpeptide antagonist. It displays efficacy in inhibiting B1R-mediated effects, including smooth muscle contraction and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation. []

Relevance: While structurally distinct from N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide, this compound highlights the use of a 3,4-dichlorophenyl group in the development of antagonists for G protein-coupled receptors like B1R.

N-(n-butyl)-3α-[bis(4′-fluorophenyl)methoxy]-tropane (JHW007)

Compound Description: This N-butyl analog of benztropine binds to dopamine transporters (DAT) but exhibits reduced cocaine-like behavioral effects and acts as a cocaine antagonist. []

Relevance: While structurally dissimilar to N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide, JHW007 highlights the importance of DAT interactions and their modulation in the context of cocaine's effects, suggesting potential avenues for developing medications for cocaine abuse.

(-)-4-[3H]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine ([3H]PF-04767135)

Compound Description: This compound, a tritiated version of the κ-opioid receptor (KOR) positron emission tomography (PET) ligand, was used in the development of an in vivo binding assay for evaluating KOR antagonists. []

Relevance: This compound and N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide both contain a 3,4-dichlorophenylacetyl moiety, suggesting potential similarities in their binding to KORs. The development of [3H]PF-04767135 highlights the importance of radiolabeled analogs for studying receptor occupancy and characterizing novel KOR ligands.

(S)-(N)-(1-(3-(1-Benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl)propyl)-4-phenylpiperidin-4-yl)-N-methyl acetamide (SR142801)

Compound Description: This selective NK3 receptor antagonist was investigated for its effects on bee venom-induced pain and hyperalgesia in rats. It did not show any significant effect on the bee venom-induced spontaneous pain, thermal hyperalgesia, or mechanical hyperalgesia. []

Relevance: Both SR142801 and N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide feature a 3,4-dichlorophenyl moiety. Although their overall structures are different, this shared pharmacophore might contribute to similarities in their binding to specific targets, particularly within the neurokinin receptor family.

N-benzoyl-N-(3,4-dichlorophenyl)-DL-alanine (benzoylprop)

Compound Description: This compound is a herbicide. [, ]

Relevance: This compound and N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide share a 3,4-dichlorophenyl group linked to an amide group. ,

Properties

CAS Number

890599-41-4

Product Name

N-(3,4-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide

IUPAC Name

N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide

Molecular Formula

C18H18Cl2FN3O3S

Molecular Weight

446.3g/mol

InChI

InChI=1S/C18H18Cl2FN3O3S/c19-16-6-3-14(11-17(16)20)22-18(25)12-23-7-9-24(10-8-23)28(26,27)15-4-1-13(21)2-5-15/h1-6,11H,7-10,12H2,(H,22,25)

InChI Key

NNLIBPWTNFKYHC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.